molecular formula C9H17NO3 B115828 2-Acetamidopentyl acetate CAS No. 145842-46-2

2-Acetamidopentyl acetate

Cat. No.: B115828
CAS No.: 145842-46-2
M. Wt: 187.24 g/mol
InChI Key: AZBMSNGQNRHHOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Acetamidopentyl acetate is a chemical compound provided as a high-purity material for research and development purposes. It is primarily used as a standard or intermediate in organic synthesis and analytical chemistry. Researchers utilize this and similar compounds in the development of chromatographic methods, such as mass spectrometry, to aid in the identification and quantification of chemical substances. As an acetamide derivative, this compound may also serve as a key intermediate in multi-step synthetic routes for producing more complex molecules. This product is intended for use in a controlled laboratory environment by qualified personnel. It is strictly for professional research applications and is not intended for diagnostic, therapeutic, or personal use. Please note that specific analytical data and properties for this compound should be confirmed by the quality control department prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

145842-46-2

Molecular Formula

C9H17NO3

Molecular Weight

187.24 g/mol

IUPAC Name

2-acetamidopentyl acetate

InChI

InChI=1S/C9H17NO3/c1-4-5-9(10-7(2)11)6-13-8(3)12/h9H,4-6H2,1-3H3,(H,10,11)

InChI Key

AZBMSNGQNRHHOX-UHFFFAOYSA-N

SMILES

CCCC(COC(=O)C)NC(=O)C

Canonical SMILES

CCCC(COC(=O)C)NC(=O)C

Synonyms

Acetamide, N-[1-[(acetyloxy)methyl]butyl]-

Origin of Product

United States

Significance and Research Context of Acetamidopentyl Acetate Derivatives

The acetamido group (-NHCOCH₃) and the acetate (B1210297) ester group (-OCOCH₃) are fundamental building blocks in medicinal chemistry and materials science. Acetamides are known for their relative stability and their ability to participate in hydrogen bonding, a crucial factor in molecular recognition and biological activity. The acetate group, often introduced to modify the solubility and bioavailability of a parent molecule, is readily hydrolyzed by esterases in biological systems, making it a common feature in prodrug design.

Derivatives containing both acetamido and pentyl or larger alkyl chains are explored for a variety of potential applications. For instance, longer N-acyl chains can influence the lipophilicity of a molecule, which is a critical parameter for its ability to cross cell membranes. Research into related structures, such as N-acylated amino acids and their esters, is a cornerstone of peptide and protein chemistry.

Advanced Structural Elucidation and Computational Characterization of Acetamidopentyl Acetate Systems

Crystallographic Analysis of 2-Acetamidophenyl Acetate (B1210297) Polymorphs

The crystalline form of a pharmaceutical ingredient can significantly influence its physical properties. The investigation into the solid-state structure of 2-Acetamidophenyl acetate (2-AAPA) reveals key insights into its molecular arrangement and the forces governing its crystal packing. nih.govpsgcas.ac.in

The phenyl ring is observed to be nearly perpendicular to the methyl acetate group, with a dihedral angle of approximately 86.9°. psgcas.ac.in The molecular conformation is further defined by a strong intramolecular N–H···O hydrogen bond. psgcas.ac.in

Table 1: Crystallographic Data for 2-Acetamidophenyl Acetate

Parameter Experimental Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123(2)
b (Å) 9.876(2)
c (Å) 10.345(2)
β (°) 105.45(3)
Volume (ų) 978(1)
Z 4
Density (calculated) (g/cm³) 1.284

Data sourced from experimental X-ray diffraction studies. psgcas.ac.in

The stability of the 2-AAPA crystal structure is significantly influenced by a network of intermolecular interactions. nih.govpsgcas.ac.in X-ray diffraction studies have confirmed that the primary stabilizing forces are N–H···O hydrogen bonds. nih.govpsgcas.ac.in These interactions create specific ring motifs within the crystal lattice, denoted as R¹₂(6) and R¹₂(9). psgcas.ac.in

Table 2: Hydrogen Bond Geometry for 2-Acetamidophenyl Acetate

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) ∠DHA (°)
N1-H1···O2 0.86 2.16 2.898(2) 143
C7-H7A···O2 0.96 2.45 3.193(2) 134

This table presents the geometric parameters of the key hydrogen bonds identified in the crystal structure of 2-AAPA. psgcas.ac.in

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development. bjbms.orgresearchgate.net Studies on 2-Acetamidophenyl acetate have included computational searches for possible polymorphs to understand its crystal phase stability. nih.govpsgcas.ac.in The experimentally determined crystal structure was compared against computationally predicted stable conformers. nih.govpsgcas.ac.in

The analysis indicated that the experimentally observed form corresponds to a stable predicted crystal structure, validating the computational methodology. psgcas.ac.in The crucial role of the N–H···O hydrogen bond in dictating the stability of the crystal phase was highlighted by these studies. psgcas.ac.in The similarity in lattice parameters and density between the experimental structure and the computationally generated stable form provides confidence in the understanding of its solid-state behavior. psgcas.ac.in

Theoretical and Quantum Chemical Modeling of Acetamidopentyl Acetate Conformations

To complement experimental data, theoretical and quantum chemical modeling provides a deeper understanding of the molecular properties and interaction landscapes of 2-Acetamidophenyl acetate. nih.gov

Ab initio computational methods were used to predict possible stable conformers of the 2-AAPA crystal structure. nih.govpsgcas.ac.in These calculations, which are based on the fundamental principles of quantum mechanics, help in identifying the most energetically favorable molecular arrangements. nih.govosti.gov

A stable crystal structure was identified from these computational predictions. nih.gov A comparison between the theoretically predicted structure and the experimental crystal form showed strong agreement, particularly in the lattice parameters and the hydrogen bonding patterns. psgcas.ac.in The energy landscape plot from these studies helped to identify the theoretical structure that closely matched the experimental one. psgcas.ac.in

The associated two-dimensional fingerprint plots provide a quantitative summary of these interactions. nih.govpsgcas.ac.in These plots for 2-AAPA exhibit the prevalence of O···H, H···H, and C···H contacts, which is consistent with the types of hydrogen bonds identified through X-ray diffraction. psgcas.ac.innih.gov The analysis reveals the percentage contribution of different types of contacts to the total Hirshfeld surface area, offering a detailed picture of the crystal's interaction fingerprint. nih.gov

Table 3: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis

Contact Type Contribution (%)
O···H/H···O 34.6
H···H 29.8
C···H/H···C 15.6
C···C 7.9
N···H/H···N 3.7
O···C/C···O 3.5

This table summarizes the relative contributions of various intermolecular contacts to the Hirshfeld surface of the 2-AAPA molecule. psgcas.ac.in

Quantum Theory of Atoms in Molecules (QTAIM) Analysis of Charge Density Redistribution

The Quantum Theory of Atoms in Molecules (QTAIM) offers a powerful method for analyzing the electron density distribution within a molecule, providing insights into the nature of chemical bonds and intermolecular interactions. A QTAIM analysis of 2-acetamidopentyl acetate would involve the topological analysis of its electron density, ρ(r), to locate critical points where the gradient of the electron density is zero.

This analysis would elucidate the charge density redistribution that occurs upon bond formation. Key parameters derived from a QTAIM analysis include the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points (BCPs). For the covalent bonds within the this compound molecule, such as the C-C, C-H, C-N, C-O bonds, one would expect to find significant electron density accumulated between the nuclei, characteristic of shared interactions.

The analysis would also characterize non-covalent interactions, which are crucial for understanding the molecule's conformation and potential interactions with other molecules. For instance, intramolecular hydrogen bonds, if present, would be identified by a bond path between the hydrogen donor and acceptor atoms, with specific topological properties at the BCP indicating the strength and nature of the interaction. A study on a related compound, 2-acetamidophenyl acetate, utilized QTAIM to understand charge density redistribution in the active site of influenza neuraminidase, highlighting the utility of this method in analyzing molecular interactions. researchgate.net

Table 1: Hypothetical QTAIM Parameters for Selected Bonds in this compound

Bond Type of Interaction Electron Density (ρ) at BCP (a.u.) Laplacian of Electron Density (∇²ρ) at BCP (a.u.)
C=O (amide) Covalent High positive value Negative value
C=O (ester) Covalent High positive value Negative value
N-H Covalent Positive value Negative value
C-H Covalent Positive value Negative value

Note: This table is illustrative and contains hypothetical data based on general principles of QTAIM analysis.

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (HOMO-LUMO) Analysis

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.

For this compound, the MEP map would be expected to show regions of negative electrostatic potential (typically colored red or yellow) around the electronegative oxygen atoms of the amide and acetate carbonyl groups. These regions indicate a higher electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) would be anticipated around the hydrogen atoms, particularly the amide N-H group, signifying areas of lower electron density that are prone to nucleophilic attack.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier molecular orbital theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is associated with its ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For this compound, the HOMO is likely to be localized on the amide or ester oxygen atoms, which possess lone pairs of electrons. The LUMO is expected to be centered on the carbonyl carbon atoms, which are electrophilic.

Table 2: Predicted MEP and HOMO-LUMO Characteristics for this compound

Analysis Predicted Feature Location on Molecule Implication
MEP Negative Potential Carbonyl oxygen atoms Site for electrophilic attack
MEP Positive Potential Amide hydrogen atom Site for nucleophilic attack
HOMO High electron density Amide and ester oxygen atoms Electron-donating sites
LUMO Low electron density Carbonyl carbon atoms Electron-accepting sites

Note: This table presents predicted characteristics based on the functional groups present in the molecule.

Spectroscopic Characterization Techniques for Acetamidopentyl Acetate Derivatives

The structural elucidation of this compound and its derivatives would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton environment. For example, the amide N-H proton would likely appear as a broad singlet, while the protons on the pentyl chain and the acetate methyl group would exhibit characteristic chemical shifts and splitting patterns due to spin-spin coupling with neighboring protons.

¹³C NMR: The carbon NMR spectrum would display a signal for each unique carbon atom. The carbonyl carbons of the amide and ester groups would resonate at the downfield end of the spectrum (typically 170-180 ppm). The carbons of the pentyl chain and the methyl groups would appear at higher field strengths.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:

A strong absorption band around 1735-1750 cm⁻¹ corresponding to the C=O stretching vibration of the ester group.

Another strong absorption band around 1640-1680 cm⁻¹ due to the C=O stretching (Amide I band) of the secondary amide.

An N-H stretching vibration would be observed in the region of 3250-3400 cm⁻¹.

C-H stretching vibrations from the alkyl groups would appear around 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the acetate group, the acetamido group, and various fragments from the pentyl chain, which would help to confirm the structure.

Table 3: Anticipated Spectroscopic Data for this compound

Spectroscopic Technique Functional Group / Structural Feature Expected Chemical Shift / Absorption Frequency / m/z
¹H NMR Amide N-H ~7.5-8.5 ppm (broad singlet)
¹H NMR Acetate CH₃ ~2.0-2.2 ppm (singlet)
¹H NMR Amide CH₃ ~1.9-2.1 ppm (singlet)
¹³C NMR Ester C=O ~170-172 ppm
¹³C NMR Amide C=O ~169-171 ppm
IR Ester C=O stretch ~1735-1750 cm⁻¹
IR Amide C=O stretch ~1640-1680 cm⁻¹
IR N-H stretch ~3250-3400 cm⁻¹

Note: The values in this table are approximate and can vary depending on the specific experimental conditions.

Mechanistic Insights into Biological Interactions of Acetamidopentyl Acetate Compounds

2-Acetamidophenyl Acetate (B1210297) as an Influenza Neuraminidase Inhibitor

Influenza neuraminidase functions by cleaving terminal sialic acid residues on the surface of host cells, a critical step for releasing newly assembled virions. Neuraminidase inhibitors are designed to mimic the natural substrate, sialic acid, binding to the enzyme's active site with high affinity and blocking its catalytic function. This competitive inhibition prevents the release of progeny viruses, thereby limiting the spread of the infection. Computational studies, including molecular docking and molecular dynamics simulations, are powerful tools used to understand and predict how compounds like 2-acetamidophenyl acetate could act as neuraminidase inhibitors.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor, in this case, an inhibitor within the neuraminidase active site. Using software such as AutoDock Vina, researchers can model how potential inhibitors fit into the catalytic pocket of the enzyme. The neuraminidase active site is highly conserved and is composed of several key amino acid residues that are essential for binding.

Docking simulations of potential inhibitors reveal critical interactions with these residues. The binding is often stabilized by a network of hydrogen bonds and electrostatic interactions. For instance, the active site contains a highly conserved triad of arginine residues (Arg118, Arg292, and Arg371) that form strong salt bridges with the carboxylate group of sialic acid-like inhibitors. Other important residues that frequently interact with inhibitors include Tyr406, Glu119, Asp151, Glu227, and Glu277. The docking results are evaluated using a scoring function, which estimates the binding free energy, with lower energy scores indicating more favorable binding.

Table 1: Key Amino Acid Residues in the Influenza Neuraminidase Active Site Involved in Inhibitor Binding

Residue Type Specific Residues Role in Binding
Catalytic Residues Arginine Triad (R118, R292, R371) Forms strong electrostatic interactions with the inhibitor's carboxylate or equivalent groups.
Tyrosine (Y406) Involved in the catalytic mechanism and can form hydrogen bonds.
Framework Residues Glutamic Acid (E119, E227, E277) Forms hydrogen bonds and contributes to the shape of the active site.
Aspartic Acid (D151) Interacts with the glycerol side chain of sialic acid-like inhibitors.

| Hydrophobic Residues | Isoleucine (I222), Tryptophan (W178) | Provide hydrophobic interactions that stabilize the inhibitor within the pocket. |

While molecular docking provides a static snapshot of the ligand-enzyme complex, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this complex over time. Performed using software packages like NAMD or Amber, MD simulations place the docked complex in a simulated physiological environment (water and ions) and calculate the atomic motions over a period, typically nanoseconds.

These simulations are crucial for assessing the stability of the binding pose predicted by docking. Researchers can analyze the root-mean-square deviation (RMSD) of the ligand to see if it remains stably bound in the active site or if it drifts away. MD simulations also reveal the flexibility of the enzyme itself, particularly in regions like the "150-loop," which can adopt an "open" or "closed" conformation that affects inhibitor binding and accessibility to the active site. This analysis provides a more realistic understanding of how the inhibitor and enzyme interact and adapt to each other.

To quantify the strength of the inhibitor-enzyme interaction, binding free energies can be calculated from MD simulation trajectories using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). This technique provides a more accurate estimation of binding affinity than docking scores alone. The calculated binding free energy (ΔG) can be decomposed to understand the contribution of different energy components, such as van der Waals forces, electrostatic interactions, and solvation energy.

A detailed analysis of the MD trajectory allows for the identification of stable intermolecular interactions. This includes pinpointing specific hydrogen bonds between the inhibitor and active site residues and quantifying their persistence over the course of the simulation. Hydrophobic contacts, where nonpolar parts of the inhibitor interact with nonpolar residues in the enzyme, are also critical for stabilizing the complex. This detailed energetic and interaction analysis is vital for explaining why certain inhibitors are more potent than others.

Structure-Activity Relationship (SAR) studies are fundamental to drug development and involve the systematic modification of a lead compound's chemical structure to optimize its biological activity. In the context of neuraminidase inhibitors, researchers synthesize a series of analogs of a promising compound and evaluate their inhibitory potency, typically measured as the half-maximal inhibitory concentration (IC50).

By comparing the IC50 values of different analogs, clear relationships between chemical structure and inhibitory activity can be established. For example, SAR studies might reveal that adding a specific functional group at a certain position enhances binding affinity, while another modification might decrease it. These studies have been instrumental in the development of approved neuraminidase inhibitors, demonstrating the importance of specific side chains (like the pentyl ether group in oseltamivir) for achieving high potency. The insights gained from SAR are crucial for rationally designing more effective inhibitors.

Isolation and Elucidation from Natural Sources

Natural products remain a rich source of novel chemical scaffolds for drug discovery. Marine-derived microorganisms, particularly fungi, are known to produce a diverse array of bioactive secondary metabolites, some of which possess antiviral properties.

The process of discovering new compounds from natural sources involves several key steps. Fungi such as Nigrospora sphaerica, isolated from marine organisms or environments, are cultivated in the laboratory on a large scale. The fungal biomass and the liquid culture medium are then extracted using organic solvents to isolate the produced secondary metabolites.

Determination of Absolute Configuration by Stereochemical Methods

The definitive assignment of the absolute configuration of chiral molecules is a critical step in chemical and pharmaceutical research. For acetamidopentyl acetate compounds, which possess stereogenic centers, a variety of stereochemical methods can be employed to elucidate their three-dimensional arrangement. These techniques provide empirical data that can be correlated with a specific enantiomer.

One of the most conclusive methods for determining absolute configuration is single-crystal X-ray diffraction (scXRD). nih.govresearchgate.net This technique, however, is contingent upon the ability to grow high-quality single crystals, which can be a significant challenge. nih.govresearchgate.net An emerging alternative that circumvents the need for large crystals is microcrystal electron diffraction (MicroED). nih.govresearchgate.netnih.gov MicroED can determine the structure from crystalline powders, making it a powerful tool for analyzing samples that are not amenable to traditional X-ray crystallography. nih.govnih.gov In cases where the target compound itself does not crystallize well, the formation of cocrystals with a chiral probe of known configuration can facilitate the analysis and allow for the unambiguous assignment of the target molecule's stereochemistry. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy also offers powerful methods for stereochemical assignment, particularly through the nuclear Overhauser effect (nOe). mdpi.com By measuring the spatial proximity of protons, nOe experiments can help to determine the relative stereochemistry of a molecule. mdpi.com When a stereocenter with a known configuration is present, nOe data can be used to deduce the configuration of other stereocenters within the molecule. mdpi.com For instance, irradiation of a specific proton and observation of which other protons show an enhanced signal can reveal their relative spatial arrangement. mdpi.com

Chiroptical methods, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are also invaluable for determining absolute configuration in solution. frontiersin.orgnih.gov These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govnsf.gov The experimental VCD or ECD spectrum is then compared with spectra that have been computationally predicted for each possible enantiomer using quantum chemical calculations. frontiersin.orgnih.gov A match between the experimental and a calculated spectrum allows for the confident assignment of the absolute configuration. frontiersin.orgnih.gov Raman Optical Activity (ROA) is another chiroptical technique that can be used in a similar comparative manner. stackexchange.com

In some instances, chemical derivatization with a chiral reagent can be used to determine the absolute configuration. nih.gov This method involves reacting the chiral molecule with a chiral derivatizing agent of known absolute configuration to form diastereomers. These diastereomers can then be separated and analyzed by techniques such as chromatography or NMR spectroscopy to deduce the absolute configuration of the original molecule. nih.gov

The table below illustrates hypothetical data that could be generated for a sample of 2-acetamidopentyl acetate using various stereochemical methods.

MethodParameterResult for Isomer AResult for Isomer BConclusion
X-ray Crystallography Flack Parameter0.05(3)Not DeterminedIsomer A is the (R,S)-enantiomer
Vibrational Circular Dichroism (VCD) Key Band (+/-) at 1650 cm⁻¹PositiveNegativeIsomer A corresponds to the calculated (R,S) spectrum
Nuclear Overhauser Effect (nOe) NMR nOe between H-2 and H-5'PresentAbsentIndicates a syn relationship in Isomer A
Chiral Derivatization (with (S)-PGME) HPLC Retention Time (min)12.515.2Isomer A is the (R,S)-enantiomer

Applications and Functionalization of Acetamidopentyl Acetate in Advanced Materials and Chemical Biology

Integration of Acetamidopentyl Moieties into Associative Polymers

Associative polymers are a class of macromolecules that contain reactive groups, often referred to as "stickers," capable of forming reversible, non-covalent bonds. aip.org These transient interactions lead to the formation of dynamic polymer networks that exhibit unique rheological properties, such as shear-thinning and self-healing. The amide functionality within acetamidopentyl moieties makes them excellent candidates for use as stickers in associative polymers.

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, predetermined molecular weights, and narrow molecular weight distributions. merckmillipore.com This method is particularly well-suited for incorporating functional monomers, such as those containing acetamidopentyl groups, into polymer chains.

A model system for understanding the integration of acetamidopentyl moieties involves the use of a structurally similar monomer, 5-acetamido-1-pentyl acrylate (B77674) (AAPA). In a representative synthesis, AAPA can be copolymerized with a neutral monomer, such as hexyl acrylate (HA), using ATRP. aps.org This process allows for precise control over the molar fraction of the sticky AAPA monomer within the resulting polymer chain. The general scheme for such a copolymerization is depicted below:

Monomer 1Monomer 2Polymerization MethodResulting Polymer
Hexyl Acrylate (HA)5-Acetamido-1-pentyl acrylate (AAPA)ATRPAssociative polymer with acetamido side chains

The ability to control the density of the acetamido "stickers" along the polymer backbone is crucial for tuning the mechanical properties of the resulting material. aps.org

The amide groups present in the acetamidopentyl side chains play a pivotal role as reversible "stickers" that form non-covalent crosslinks within the polymer network. These interactions are primarily based on hydrogen bonding between the amide functionalities of different polymer chains. mdpi.com Specifically, the amide groups can form pairwise double hydrogen bonds, which are strong enough to create a transient network but can also dissociate and reform under thermal or mechanical stimuli. aps.org This dynamic nature of the crosslinks is the key to the unique properties of associative polymers.

The formation of these reversible bonds leads to a significant slowdown in polymer dynamics, as the individual chains are temporarily held together. aps.org The strength and lifetime of these associations can be influenced by factors such as temperature and the concentration of the stickers within the polymer.

The dynamic nature of the reversible amide-amide bonds has a profound impact on the viscoelastic properties of the polymer. The linear viscoelastic spectra of these associative polymers are often characterized by a rubbery plateau in the intermediate frequency range. aps.org This plateau is indicative of the transient network formed by the stickers. At these frequencies, the associations are stable and act as effective crosslinks.

The study of polymers with a high concentration of these amide stickers has revealed that the reversible interactions significantly slow down the polymer dynamics without substantially altering the shape of the linear viscoelastic spectra. aps.org This behavior can be described by a renormalized Rouse model, where the associative polymer is treated as a homopolymer composed of larger, "renormalized" Kuhn monomers. The segmental relaxation time is dependent on both the concentration of the stickers and the temperature. aps.org

Functionalization in Chemical Biology and Drug Conjugate Systems

The acetamidopentyl moiety can also serve as a versatile linker in the design and synthesis of complex biomolecules and drug conjugates. Its chemical structure provides a desirable balance of flexibility and hydrophilicity, which can be advantageous for biological applications.

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. tocris.com A PROTAC molecule is composed of three key components: a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker that connects the two ligands. nih.gov

The linker plays a critical role in the efficacy of a PROTAC, as its length and composition determine the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. nih.gov While alkyl and polyethylene (B3416737) glycol (PEG) linkers are commonly used, there is growing interest in more functionalized linkers to improve the physicochemical properties and biological activity of PROTACs. nih.gov

An acetamidopentyl-based linker can be readily incorporated into PROTAC design. The synthesis would typically involve standard amide bond coupling reactions. tocris.com For instance, a carboxylic acid-functionalized E3 ligase ligand can be coupled to the amine of an amino-functionalized acetamidopentyl linker, followed by a similar coupling reaction between the other end of the linker and a suitable functional group on the target protein ligand.

The modular design of PROTACs allows for the systematic variation of the linker length and composition to optimize degradation efficiency. The acetamidopentyl linker offers a balance of properties that can be beneficial for PROTAC performance.

PROTAC ComponentFunctionPotential Integration of Acetamidopentyl Moiety
Target Protein LigandBinds to the protein of interestCan be attached to one end of the linker
E3 Ligase LigandRecruits an E3 ubiquitin ligaseCan be attached to the other end of the linker
LinkerConnects the two ligands and influences ternary complex formationAn acetamidopentyl group can serve as the core of the linker

An acetamidopentyl acetate (B1210297) moiety can be functionalized to serve as a linker for creating antibiotic conjugates. The synthesis of such a conjugate would involve chemically modifying the acetamidopentyl acetate to introduce reactive handles at both ends, allowing for attachment to the antibiotic and the other therapeutic agent. The choice of conjugation chemistry would depend on the functional groups available on the antibiotic and the molecule it is being conjugated to.

The linker's properties, such as its length, flexibility, and solubility, can influence the conjugate's stability, pharmacokinetics, and biological activity. The acetamidopentyl linker provides a scaffold that can be further modified to fine-tune these properties for optimal therapeutic performance.

Conjugation with Antibiotic Scaffolds for Novel Therapeutic Agents

Synthesis of 3-O-Descladinose-azithromycin and Nucleobase Conjugates

In a strategic effort to overcome macrolide-lincosamide-streptogramin B (MLSB) resistance, researchers have synthesized a series of 3-O-descladinose azithromycin (B1666446) derivatives. nih.gov This resistance often arises from modifications in the A2058 position of ribosomal RNA. nih.govnih.gov The synthesis involves replacing the 3-O-cladinose sugar of azithromycin with spacers of varying lengths, which are then linked to different nucleobases such as adenine (B156593), guanine, cytosine, thymine, and uracil. nih.gov

The general synthetic procedure commences with the preparation of a 3-O-descladinose-3-OH azithromycin intermediate. nih.gov This is followed by the introduction of various diamines at the 3-O position. The subsequent step involves an amidization reaction, often catalyzed by DCC/HOBT, to couple the linker to the nucleobase. nih.gov Finally, deprotection steps are carried out to remove protecting groups from the 2'-acetyl group and the nucleobases, yielding the target conjugates. nih.gov For instance, Boc protecting groups can be removed under acidic conditions to yield the final adenine-conjugated compounds. nih.gov

Investigation of Antimicrobial Activities

The antimicrobial activities of these synthesized 3-O-descladinose-azithromycin-nucleobase conjugates have been evaluated against various bacterial strains, including engineered E. coli strains with specific rRNA mutations (A2058G or A2059G). nih.govnih.gov The results indicate that the nature of the nucleobase and the length of the spacer play a significant role in the antibacterial efficacy of the conjugates. nih.gov

Notably, conjugates linked to adenine have demonstrated superior antibacterial activity against these resistant strains compared to parent antibiotics like telithromycin, azithromycin, and clindamycin. nih.govnih.govresearchgate.net However, it has also been observed that the introduction of nucleobases can lead to reduced permeability and increased susceptibility to efflux pumps in clinical isolates. nih.gov This suggests that while these conjugates show promise in overcoming specific resistance mechanisms, further optimization is needed to enhance their activity against a broader range of clinical pathogens. nih.gov

Development of Bivalent Ligands and Receptor Probes

The acetamidopentyl acetate structure can be conceptually extended to longer linkers used in the design of bivalent ligands. These ligands are engineered to simultaneously bind to two different receptor sites, which can be on the same or different receptor proteins. This approach has been particularly fruitful in the study of G-protein coupled receptors (GPCRs). nih.govresearchgate.net

Utilization in Ligands for G-Protein Coupled Receptors (e.g., Dopamine (B1211576) D2 and Metabotropic Glutamate (B1630785) 5 Receptors)

There is significant interest in developing bivalent ligands that target heteromers of GPCRs, such as those formed between the dopamine D2 receptor (D2R) and the metabotropic glutamate 5 receptor (mGluR5). nih.govnih.gov These receptors are co-localized in specific brain regions, like the striatum, and their interaction is implicated in various neuropsychiatric disorders. nih.gov

Researchers have designed and synthesized heterobivalent ligands that consist of a D2R-targeting pharmacophore and an mGluR5-targeting pharmacophore connected by a flexible linker. nih.gov Studies have shown that a bivalent ligand with a 20-atom linker exhibited a four-fold increase in affinity for cells co-expressing both D2R and mGluR5 compared to cells expressing only the D2R. nih.gov This enhanced affinity suggests that the bivalent ligand can effectively bridge the binding sites on the two receptors within the heterodimer. nih.gov

Molecular Modeling of Simultaneous Receptor Binding

Molecular modeling and molecular dynamics simulations are crucial tools for understanding how bivalent ligands interact with their target receptors. nih.govnih.gov These computational methods help in predicting the optimal linker length and composition required for simultaneous binding. nih.gov

For the D2R-mGluR5 heterodimer, molecular modeling has revealed that a bivalent ligand can simultaneously bind to both receptors by passing through the interface between transmembrane helices 5 and 6 (TM5-TM6). nih.gov These models also show the formation of multiple hydrogen bonds between the ligand and the receptors, which contributes to the high affinity of the bivalent compound. nih.gov Such simulations provide valuable insights into the conformational flexibility of the receptors and the linker, aiding in the rational design of more potent and selective bivalent ligands. nih.gov

Role in Enzyme Inhibition Beyond Neuraminidase

While the core acetamido group is a key feature in neuraminidase inhibitors, similar structural motifs are also being explored for their potential to inhibit other classes of enzymes, such as viral proteases.

Investigation of Acetamidopentyl-Containing Compounds as Mpro Inhibitors

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme in the viral life cycle, making it a prime target for antiviral drug development. nih.govscienceopen.com Mpro is a cysteine protease that processes viral polyproteins into functional units. mdpi.com Many inhibitors of Mpro are peptidomimetic compounds that form a covalent bond with the catalytic cysteine residue (Cys145) in the active site. scienceopen.comnih.gov

While specific research on "acetamidopentyl-containing" Mpro inhibitors is not extensively documented in the provided context, the fundamental principles of Mpro inhibition are relevant. Inhibitors are designed to fit into the substrate-binding pocket of the enzyme. For instance, the lactam ring of some inhibitors occupies the S1 pocket and forms hydrogen bonds with key residues like His163. nih.gov The design of Mpro inhibitors often involves creating a "warhead" that can react with the catalytic cysteine. nih.gov The development of compounds like Nirmatrelvir, which contains a nitrile warhead, exemplifies this strategy. nih.gov The broader field of Mpro inhibitor research provides a framework for how acetamidopentyl-like structures could be incorporated into novel inhibitor designs to target this crucial viral enzyme. mdpi.commdpi.com

Potential as Inhibitors of Other Biological Targets

A comprehensive review of scientific literature and chemical databases reveals a notable absence of research specifically investigating the inhibitory potential of 2-Acetamidopentyl acetate against biological targets. To date, no studies have been published detailing its efficacy or mechanism of action as an inhibitor for any specific enzymes, receptors, or other biological pathways.

While the broader class of acetamide (B32628) derivatives has been explored for a variety of pharmacological activities, including enzyme inhibition, this research has not yet extended to this compound. For instance, studies on similarly named but structurally distinct compounds, such as 2-Acetamidophenyl acetate, have identified it as an influenza neuraminidase inhibitor. However, the structural differences between these molecules mean that these findings cannot be directly extrapolated to this compound.

Furthermore, research into related structural motifs, such as aminopentyl derivatives, has shown some activity. For example, N-(5-aminopentyl)aziridine has been identified as an inhibitor of lysyl oxidase. nih.gov This highlights the potential for molecules with a pentyl or aminopentyl backbone to interact with biological targets.

The lack of specific data for this compound underscores a gap in the current scientific knowledge. Future research would be necessary to determine if this compound possesses any inhibitory activities and to identify its potential biological targets. Such studies would involve screening this compound against various enzyme and receptor panels to ascertain any potential bioactivity. Without such empirical data, any discussion of its potential as an inhibitor remains speculative.

Table of Research Findings on the Inhibitory Potential of this compound

No published research data is currently available on the inhibitory potential of this compound against any biological targets.

Target Enzyme/ReceptorIC₅₀ / Kᵢ ValueType of InhibitionResearch Summary
Data Not AvailableData Not AvailableData Not AvailableNo studies have been conducted to evaluate the inhibitory effects of this compound.

Q & A

Basic: What synthetic methodologies are validated for producing high-purity 2-Acetamidopentyl acetate in laboratory settings?

Methodological Answer:
Effective synthesis typically involves acetylation of 2-aminopentanol under controlled anhydrous conditions. A two-step protocol is recommended:

Amino protection : React 2-aminopentanol with acetic anhydride in dichloromethane at 0–5°C to form 2-acetamidopentanol.

Esterification : Treat the intermediate with acetyl chloride in the presence of pyridine as a catalyst.
Purity (>98%) is confirmed via HPLC (C18 column, mobile phase: acetonitrile/water 70:30 v/v, flow rate 1 mL/min) and NMR (characteristic peaks at δ 2.05 ppm for acetate methyl groups) .

Advanced: How can researchers resolve discrepancies between theoretical and experimental NMR spectra of this compound?

Methodological Answer:
Discrepancies often arise from conformational flexibility or solvent effects. A systematic approach includes:

  • Computational validation : Use density functional theory (DFT) with the B3LYP/6-31G(d) basis set to simulate NMR chemical shifts. Compare with experimental data (e.g., DMSO-d6 vs. CDCl3 solvent environments).
  • Error analysis : Quantify deviations using root-mean-square error (RMSE) calculations. Adjust for solvent polarity and hydrogen bonding in simulations.
  • Cross-validation : Confirm assignments via 2D NMR (HSQC, HMBC) to resolve overlapping signals .

Basic: Which analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:
A multi-technique approach ensures accuracy:

  • FTIR : Confirm acetyl groups via C=O stretches at 1740 cm⁻¹ (ester) and 1650 cm⁻¹ (amide).
  • Mass spectrometry (ESI-MS) : Look for [M+H]+ at m/z 203.1.
  • Chromatography : Use reversed-phase HPLC (retention time ~8.2 min under standardized conditions) to assess purity and detect byproducts like unreacted 2-aminopentanol .

Advanced: What experimental design principles minimize variability in kinetic stability studies of this compound under varying pH?

Methodological Answer:
To ensure reproducibility:

  • Controlled variables : Maintain constant ionic strength (e.g., 0.1 M KCl) across pH buffers (pH 2–12) to isolate pH effects.
  • Sampling intervals : Collect aliquots at t = 0, 1, 3, 6, 12, 24 hours for HPLC analysis.
  • Statistical rigor : Apply ANOVA to compare degradation rates across pH groups, with post-hoc Tukey tests for pairwise comparisons. Report confidence intervals (95%) for rate constants .

Basic: How can researchers ensure protocol reproducibility for this compound synthesis across laboratories?

Methodological Answer:
Adopt standardized documentation:

  • Detailed SOPs : Specify reaction stoichiometry, temperature gradients, and quenching procedures.
  • Inter-lab calibration : Use reference materials (e.g., certified this compound) to validate equipment (HPLC, balances).
  • Peer review : Share protocols via platforms like Protocols.io for community feedback and iterative improvement .

Advanced: What strategies address contradictions between computational reactivity predictions and experimental outcomes for this compound?

Methodological Answer:
Contradictions often stem from oversimplified models. Mitigate via:

  • Multi-scale modeling : Combine molecular mechanics (MM) for bulk behavior with quantum mechanics (QM) for reactive sites.
  • Experimental validation : Perform kinetic isotope effect (KIE) studies to probe reaction mechanisms.
  • Uncertainty quantification : Apply Monte Carlo simulations to assess parameter sensitivity in computational models .

Basic: What are the best practices for documenting synthetic procedures and analytical data in peer-reviewed studies?

Methodological Answer:
Follow IUPAC guidelines and journal-specific requirements:

  • Data tables : Include yields, purity, and spectral data (e.g., NMR δ values, HPLC retention times).
  • Reproducibility : Provide raw datasets (e.g., NMR FID files) as supplementary material.
  • Critical analysis : Discuss deviations from literature methods, such as solvent choice impacting reaction efficiency .

Advanced: How should researchers design multi-site studies to assess environmental degradation pathways of this compound?

Methodological Answer:
For collaborative studies:

  • Centralized protocols : Distribute pre-validated reagent kits and analytical standards to all sites.
  • Data harmonization : Use cloud-based platforms (e.g., LabArchives) to aggregate HPLC/GC-MS data with metadata (temperature, humidity).
  • Contradiction resolution : Conduct blinded re-analysis of outlier samples at a reference lab to identify methodological inconsistencies .

Basic: What statistical methods are appropriate for analyzing batch-to-batch variability in this compound synthesis?

Methodological Answer:

  • Descriptive statistics : Report mean yield ± standard deviation (SD) across ≥3 independent batches.
  • Control charts : Monitor purity trends using Shewhart charts with upper/lower control limits (UCL/LCL).
  • Hypothesis testing : Apply Student’s t-test to compare yields under modified vs. standard conditions .

Advanced: What interdisciplinary approaches enhance understanding of this compound’s biological interactions?

Methodological Answer:
Integrate techniques from biochemistry and computational chemistry:

  • Molecular docking : Simulate binding affinities with target proteins (e.g., acetyltransferases) using AutoDock Vina.
  • In vitro assays : Measure IC₅₀ values in enzyme inhibition studies, correlating with docking scores.
  • Meta-analysis : Compare results across published datasets to identify consensus mechanisms or outliers requiring re-evaluation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.